1-[(2-Iodoethoxy)methyl]-4-methoxybenzene
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-[(2-Iodoethoxy)methyl]-4-methoxybenzene consists of a benzene ring substituted with a methoxy group and an iodoethoxy methyl group. The InChI code for this compound isInChI=1S/C10H12I2O/c 1-8-2-3-9(6-10(8)12) 7-13-5-4-11/h2-3,6H, 4-5,7H2,1H3
.
Scientific Research Applications
Electrochemical Reduction Applications
1-[(2-Iodoethoxy)methyl]-4-methoxybenzene and related compounds have applications in electrochemical studies. For instance, the electrochemical reduction of methyl triclosan, a structurally similar compound, at glassy carbon electrodes in dimethylformamide has been researched. This process involves the investigation of direct reduction, revealing insights into bond scission and formation of various derivatives (Peverly et al., 2014).
Organic Chemistry and Host-Guest Chemistry
Research in organic chemistry, particularly in host-guest chemistry, often involves compounds like this compound. Studies have explored the assembly of heterodimeric capsules via hydrogen bonds and CH-halogen/CH-pi interaction, where compounds with structural similarity to this compound were used as guests or solvents (Kobayashi et al., 2003).
Environmental Studies
In environmental science, derivatives of methoxybenzene, which are structurally related to this compound, have been found in various samples, such as grains with off-odors. This indicates their environmental presence and potential impact, warranting further investigation (Seitz & Ram, 2000).
Catalysis
The compound has relevance in catalysis, particularly in reactions like transalkylation and hydrodeoxygenation. For example, anisole (methoxybenzene), a related compound, has been used in studies focusing on the conversion of biomass lignin to gasoline-range molecules (Zhu et al., 2011).
Synthesis of Biological-Active Molecules
In the field of synthetic chemistry, the compound and its derivatives are used in the synthesis of biologically active molecules. For instance, research involving the conversion of epoxides into 2-hydroxyethyl thiocyanates uses similar compounds as catalysts, highlighting their role in synthesizing bioactive intermediates (Niknam, 2004).
Energy Storage Applications
Compounds similar to this compound are investigated for their potential in energy storage, particularly in Li-ion batteries. The study of analogues of tetramethoxybenzene for use in Li-ion batteries demonstrates the relevance of such compounds in electrochemical applications (Pirnat et al., 2013).
Future Directions
Properties
IUPAC Name |
1-(2-iodoethoxymethyl)-4-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO2/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKBPZODMKIXBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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